molecular formula C18H19BrN2O B14984658 5-bromo-3-[4-(dimethylamino)benzyl]-1-methyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-[4-(dimethylamino)benzyl]-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14984658
M. Wt: 359.3 g/mol
InChI Key: SWPOOULXYWUCTB-UHFFFAOYSA-N
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Description

5-BROMO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5th position, a dimethylamino group attached to a phenyl ring, and a methyl group at the 1st position of the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

5-BROMO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the bromine atom and the dimethylamino phenyl group differentiates it from other indole derivatives, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H19BrN2O

Molecular Weight

359.3 g/mol

IUPAC Name

5-bromo-3-[[4-(dimethylamino)phenyl]methyl]-1-methyl-3H-indol-2-one

InChI

InChI=1S/C18H19BrN2O/c1-20(2)14-7-4-12(5-8-14)10-16-15-11-13(19)6-9-17(15)21(3)18(16)22/h4-9,11,16H,10H2,1-3H3

InChI Key

SWPOOULXYWUCTB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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